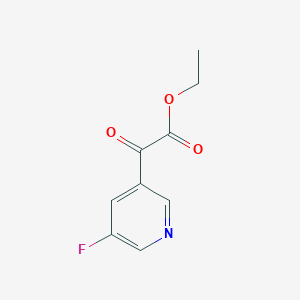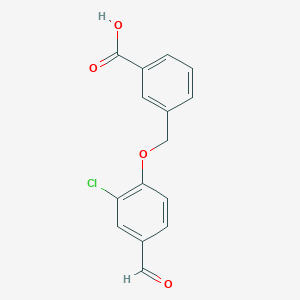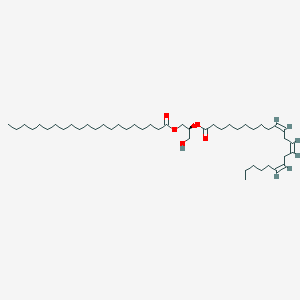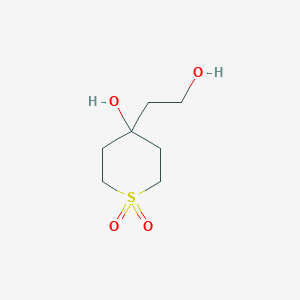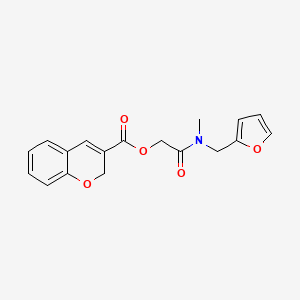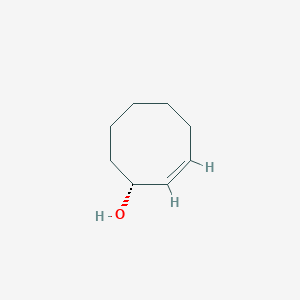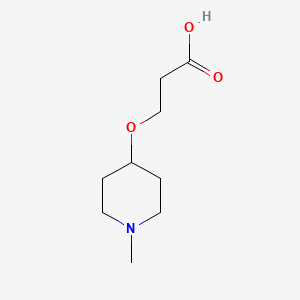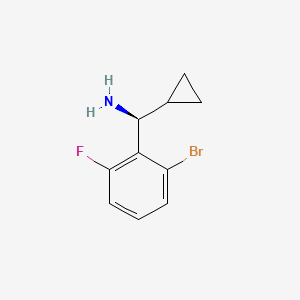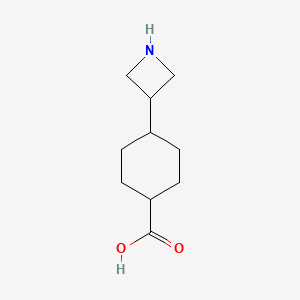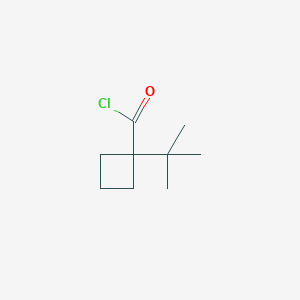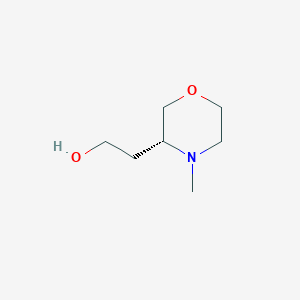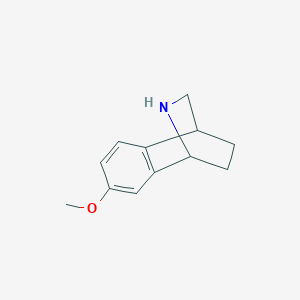
7-Methoxy-1,2,3,4-tetrahydro-1,4-(epiminomethano)naphthalene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Methoxy-1,2,3,4-tetrahydro-1,4-(epiminomethano)naphthalene is a complex organic compound that belongs to the class of naphthalene derivatives This compound is characterized by its unique structure, which includes a methoxy group and a tetrahydro-naphthalene core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 7-Methoxy-1,2,3,4-tetrahydro-1,4-(epiminomethano)naphthalene typically involves multi-step organic reactions. One common method includes the initial formation of the tetrahydro-naphthalene core, followed by the introduction of the methoxy group and the epiminomethano bridge. The reaction conditions often require specific catalysts, solvents, and temperature control to ensure the desired product yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and safety in the final product.
Analyse Chemischer Reaktionen
Types of Reactions
7-Methoxy-1,2,3,4-tetrahydro-1,4-(epiminomethano)naphthalene undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This involves the replacement of one functional group with another, typically using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Substitution Reagents: Halogens, alkylating agents
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthoquinones, while reduction could produce dihydro derivatives. Substitution reactions can result in various substituted naphthalene compounds.
Wissenschaftliche Forschungsanwendungen
7-Methoxy-1,2,3,4-tetrahydro-1,4-(epiminomethano)naphthalene has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 7-Methoxy-1,2,3,4-tetrahydro-1,4-(epiminomethano)naphthalene involves its interaction with specific molecular targets and pathways. This compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,2,3,4-Tetrahydronaphthalene: A simpler naphthalene derivative with similar core structure but lacking the methoxy group and epiminomethano bridge.
7-Methoxy-1,2,3,4-tetrahydro-naphthalene-2-carboxylic acid: Another methoxy-substituted naphthalene derivative with different functional groups.
Uniqueness
7-Methoxy-1,2,3,4-tetrahydro-1,4-(epiminomethano)naphthalene is unique due to its specific structural features, which confer distinct chemical and biological properties. The presence of the methoxy group and the epiminomethano bridge differentiates it from other naphthalene derivatives, making it a valuable compound for various research applications.
Eigenschaften
Molekularformel |
C12H15NO |
|---|---|
Molekulargewicht |
189.25 g/mol |
IUPAC-Name |
5-methoxy-9-azatricyclo[6.2.2.02,7]dodeca-2(7),3,5-triene |
InChI |
InChI=1S/C12H15NO/c1-14-9-3-4-10-8-2-5-12(13-7-8)11(10)6-9/h3-4,6,8,12-13H,2,5,7H2,1H3 |
InChI-Schlüssel |
INXOGTOLIZJBAM-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC2=C(C=C1)C3CCC2NC3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


